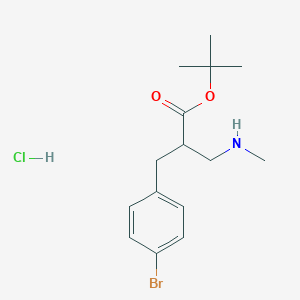
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride
Vue d'ensemble
Description
Tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride, commonly referred to as TB-2-4-B-3-MA-HCl, is a synthetic compound used in a variety of scientific and medical applications. It is an organobromide compound that has been used in the synthesis of pharmaceuticals and other organic compounds. TB-2-4-B-3-MA-HCl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Applications De Recherche Scientifique
Polymer Stabilization and Degradation
Research has demonstrated the effectiveness of tert-butyl-based compounds in the stabilization of polymers against thermal degradation. These compounds act as novel thermal stabilizers for butadiene polymers under oxygen-free atmospheres. Their mechanism involves a unique bifunctional approach, consisting of polymer radical trapping by certain functional groups, followed by fast hydrogen transfer from intramolecular hydrogen-bonded groups, resulting in stable radical species (Yachigo et al., 1988). Further studies confirm the influence of structural factors on oxidative discoloration and thermal stability, indicating that specific structural modifications can enhance thermal stabilizing effects and resistance to oxidative discoloration (Yachigo et al., 1993).
Synthetic Chemistry and Drug Development
Research in synthetic chemistry has explored the use of tert-butyl-based compounds as intermediates in the synthesis of complex organic molecules. For instance, tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a compound related by structure and synthetic approach, has been prepared using a chemoenzymatic method, demonstrating the versatility of these compounds in synthesizing intermediates with high enantiomeric excess for pharmaceutical applications (Fenglai Sun et al., 2007). This highlights the potential for tert-butyl-based compounds in the development of chiral drugs and intermediates.
Catalysis and Material Science
Tert-butyl-based compounds have also been investigated for their role in catalysis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands and their rhodium complexes exhibit excellent enantioselectivities and high catalytic activities, demonstrating the application of tert-butyl-based compounds in asymmetric synthesis and catalysis (Imamoto et al., 2012).
Environmental and Health Impact Studies
While not directly related to "tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride," studies on related tert-butyl compounds, such as tert-butylhydroxycarbene, have investigated their behavior and effects, providing insight into the stability and reactivity of tert-butyl-based compounds. These studies contribute to understanding the environmental and health impacts of various tert-butyl derivatives, which is essential for developing safer and more sustainable chemical processes (Ley et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;/h5-8,12,17H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXFBFEPNVAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661487 | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride | |
CAS RN |
1159822-24-8 | |
| Record name | Benzenepropanoic acid, 4-bromo-α-[(methylamino)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
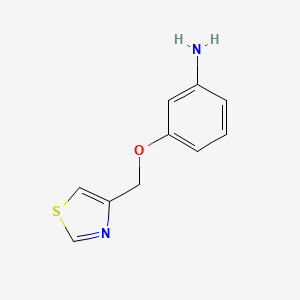
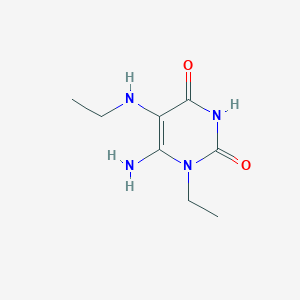
![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
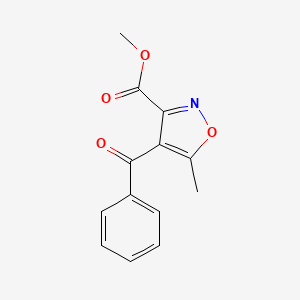
![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)
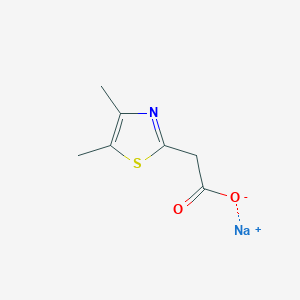
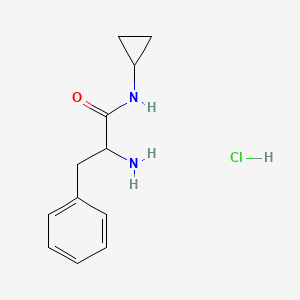
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
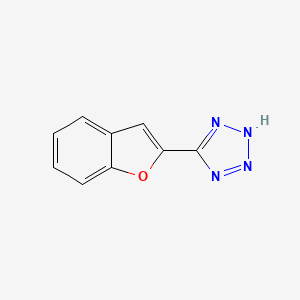
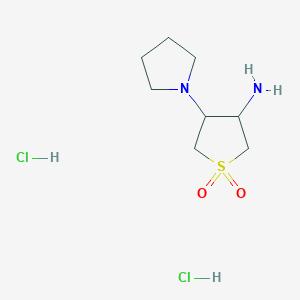
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)